molecular formula C21H21F2N3O3S B2468000 5-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)methyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole CAS No. 1705072-77-0

5-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)methyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole

Cat. No.: B2468000
CAS No.: 1705072-77-0
M. Wt: 433.47
InChI Key: FURYAJHHCBWEGZ-UHFFFAOYSA-N
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Description

5-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)methyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole is a synthetic compound of high interest in advanced medicinal chemistry and drug discovery research. Its molecular architecture incorporates a 1,2,4-oxadiazole ring—a privileged scaffold in medicinal chemistry known for its metabolic stability and ability to engage biological targets through hydrogen bonding and dipole interactions . This core structure is functionalized with fluorophenyl groups, which are commonly employed in lead optimization to fine-tune a molecule's electronic properties, membrane permeability, and overall metabolic profile. The compound further features a sulfonyl piperidine moiety, a structural element frequently utilized in the design of protease inhibitors and as a versatile linker or spacer unit in the construction of bivalent molecules, most notably proteolysis-targeting chimeras (PROTACs) . The integration of these distinct pharmacophores makes this compound a valuable chemical tool for researchers investigating protein-protein interactions, developing targeted protein degradation strategies, and exploring novel mechanisms of action in areas such as oncology and inflammatory disease. Its primary research utility lies in serving as a key intermediate or a core structural template for the synthesis and evaluation of novel therapeutic agents.

Properties

IUPAC Name

5-[[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-3-yl]methyl]-3-(2-fluorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2N3O3S/c1-14-11-16(22)8-9-19(14)30(27,28)26-10-4-5-15(13-26)12-20-24-21(25-29-20)17-6-2-3-7-18(17)23/h2-3,6-9,11,15H,4-5,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURYAJHHCBWEGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)methyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole is a compound that integrates a piperidine ring, a sulfonyl group, and an oxadiazole structure. This unique combination suggests potential biological activities that merit investigation. The compound belongs to the oxadiazole class, known for diverse pharmacological properties.

Chemical Structure

The chemical formula for the compound is C21H22F2N4O3SC_{21}H_{22}F_{2}N_{4}O_{3}S, with a molecular weight of 433.47 g/mol. Its structural components include:

  • Piperidine Ring : A six-membered ring containing nitrogen.
  • Sulfonyl Group : Enhances solubility and biological activity.
  • Oxadiazole Moiety : Associated with various biological effects.

Biological Activities

Research indicates that compounds containing oxadiazole and sulfonamide moieties exhibit significant biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of oxadiazoles can inhibit the growth of various bacterial strains. For instance, compounds similar to this compound have demonstrated moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis .
CompoundActivity TypeIC50 (μg/mL)Reference
5cAnti-inflammatory110
5dAnti-inflammatory110
5eAnti-inflammatory111
7lAcetylcholinesterase inhibitor2.14 ± 0.003
7mAcetylcholinesterase inhibitor0.63 ± 0.001

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase, which is crucial in neurotransmission.
  • Antibacterial Mechanism : The sulfonamide group likely interferes with bacterial folic acid synthesis, a vital process for bacterial growth and replication.

Case Studies

In a study evaluating various oxadiazole derivatives, several compounds exhibited promising anti-inflammatory and antimicrobial activities. For example:

  • Synthesis and Evaluation : A series of oxadiazole derivatives were synthesized and tested for their in vitro antimicrobial activity. Compounds with structural similarities to the target compound showed significant inhibition against multiple bacterial strains .

Scientific Research Applications

Biological Activities

The compound has shown promise in several areas:

Anticancer Activity

Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines such as glioblastoma (LN229) through mechanisms involving DNA damage and cell cycle arrest . The unique structural features of 5-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)methyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole may enhance its efficacy against various cancer types.

Antidiabetic Properties

Preliminary studies have suggested that compounds containing oxadiazole moieties can lower glucose levels in diabetic models . In vivo studies using genetically modified Drosophila melanogaster indicated significant anti-diabetic activity, making this compound a candidate for further exploration in diabetes management.

Antimicrobial Activity

Oxadiazoles are known for their broad-spectrum antimicrobial activities. Similar compounds have been reported to exhibit effectiveness against both Gram-positive and Gram-negative bacteria . The potential for this compound to act against microbial infections warrants further investigation.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features of this compound against structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
5-(4-Fluorophenyl)-1,2,4-oxadiazoleOxadiazole core with fluorinated phenylAnticancerLacks piperidine moiety
4-Methylsulfonylphenyl oxadiazoleSulfonamide group on phenolAntimicrobialNo piperidine or fluorine
1-(Pyridin-3-sulfonyl)-3-(trifluoromethyl)benzeneSulfonamide with trifluoromethyl groupAntiviralDifferent halogen pattern

This table illustrates how the combination of piperidine and specific fluorinated aromatic groups may enhance pharmacological profiles compared to other compounds.

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